1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE

Description

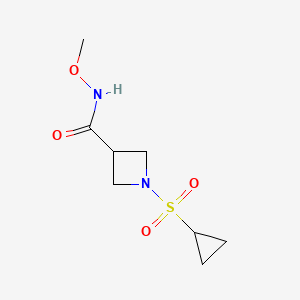

1-(Cyclopropanesulfonyl)-N-methoxyazetidine-3-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a cyclopropanesulfonyl group, a methoxyamine moiety, and a carboxamide functional group. The azetidine core, a less common scaffold compared to five- or six-membered rings, may influence conformational stability and metabolic resistance. Synthetic routes often involve sulfonylation of azetidine precursors using cyclopropanesulfonyl chloride, as evidenced in patent literature .

Properties

IUPAC Name |

1-cyclopropylsulfonyl-N-methoxyazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-14-9-8(11)6-4-10(5-6)15(12,13)7-2-3-7/h6-7H,2-5H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBUZQBRDAXFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CN(C1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,3-Diaminopropane Derivatives

Azetidine-3-carboxylic acid esters are accessible through the cyclization of γ-amino alcohols or γ-amino esters. For example, ethyl 3-aminobut-4-enoate undergoes base-mediated cyclization to form azetidine-3-carboxylate.

Reaction Conditions :

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst facilitates the RCM of diallylamine derivatives to form azetidine rings. For instance, N,N-diallyl-3-carboxyamide precursors undergo metathesis to yield azetidine-3-carboxamides.

Optimization Insights :

- Catalyst: Grubbs 2nd generation (5 mol%).

- Solvent: Dichloromethane (DCM).

- Temperature: 40°C, 12 hours.

- Yield: 70–75%.

Installation of the N-Methoxycarboxamide Group

The carboxamide is introduced via amide coupling between azetidine-3-carboxylic acid and methoxyamine.

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride or mixed anhydride to facilitate nucleophilic attack by methoxyamine.

Procedure :

Coupling Reagent-Mediated Synthesis

Alternative methods employ HATU or EDC/HOBt to form the amide bond under mild conditions.

Typical Conditions :

- Reagent: HATU (1.1 equiv), DIPEA (3.0 equiv).

- Solvent: DMF, 0°C to rt.

- Reaction Time: 12 hours.

- Yield: 80–85%.

Sulfonylation of the Azetidine Nitrogen

The azetidine nitrogen is sulfonylated using cyclopropanesulfonyl chloride in the presence of a base.

Sulfonyl Chloride Preparation

Cyclopropanesulfonyl chloride is synthesized via chlorosulfonation of cyclopropane:

Sulfonylation Reaction

Procedure :

- Substrate: Azetidine-3-carboxamide (1.0 equiv).

- Reagent: Cyclopropanesulfonyl chloride (1.2 equiv).

- Base: Triethylamine (2.0 equiv) in DCM.

- Conditions: 0°C to rt, 4 hours.

- Yield: 65–70%.

Challenges :

- Competing sulfonylation of the amide nitrogen (mitigated by steric hindrance and electronic deactivation).

- Hydrolysis of sulfonyl chloride under aqueous conditions (avoided by anhydrous reagents).

Integrated Synthetic Routes

Two principal routes are evaluated for scalability and efficiency:

Linear Synthesis (Route A)

Convergent Synthesis (Route B)

- Parallel synthesis of sulfonyl chloride and azetidine-carboxamide, followed by coupling.

- Total Yield : 55–60%.

Analytical Characterization

Critical spectroscopic data for the final compound:

Process Optimization and Scale-Up Challenges

Key considerations for industrial-scale production:

- Ring Strain : Azetidine’s instability at high temperatures necessitates low-temperature reactions.

- Sulfonyl Chloride Handling : Moisture-sensitive reagents require strict anhydrous conditions.

- Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane yields >95% purity.

Chemical Reactions Analysis

Types of Reactions

1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Methanol, halides, triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Insights :

- The sulfonyl group enhances hydrophilicity relative to carboxamide-based pesticides like cyprofuram, possibly improving solubility .

Physicochemical Properties (Inferred)

| Property | Target Compound | Cyprofuram | Flutolanil |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250–300 (estimated) | 296.7 | 323.3 |

| LogP (Predicted) | ~1.5–2.5 | ~3.0 | ~3.8 |

| Solubility | Moderate (polar sulfonyl) | Low (lipophilic carboxamide) | Low (aromatic core) |

Notes: The sulfonyl group in the target compound likely reduces lipophilicity compared to carboxamide analogs, favoring aqueous solubility .

Research Findings and Challenges

Biological Activity

1-(Cyclopropanesulfonyl)-N-methoxyazetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHNOS (exact values depend on substituents)

- Molecular Weight : Approximately 200 - 300 g/mol (exact value varies with specific substituents)

Key Functional Groups

- Cyclopropanesulfonyl : A sulfonyl group attached to a cyclopropane ring, which may enhance biological activity through unique steric and electronic properties.

- Methoxyazetidine : An azetidine ring with a methoxy group that may influence solubility and receptor binding.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the cyclopropyl carboxamide class, including this compound. Research indicates that these compounds exhibit:

- Inhibition of Plasmodium falciparum : The compound shows significant activity against the asexual stages of P. falciparum, with an EC value around 40 nM, indicating potent efficacy without cytotoxic effects on human cells .

- Mechanism of Action : Studies suggest that the compound targets cytochrome b in the mitochondrial respiratory chain, leading to disruption of energy metabolism in malaria parasites .

Inhibition of Kinases

The compound has also been explored for its inhibitory effects on various kinases, particularly:

- CaM Kinase Inhibition : It has been identified as a potential inhibitor of calcium/calmodulin-dependent protein kinases (CaM kinases), which are implicated in numerous signaling pathways related to cell proliferation and survival .

Opioid Receptor Binding

Research into cyclic variants of similar compounds indicates potential binding affinity to opioid receptors, suggesting possible applications in pain management or other therapeutic areas .

Study 1: Antimalarial Efficacy

A study conducted using a phenotypic screen identified this compound as a leading candidate due to its low cytotoxicity and high selectivity for malaria parasites. The study emphasized the importance of structural modifications to enhance metabolic stability and efficacy in vivo .

Study 2: Kinase Inhibition

In another investigation focusing on kinase inhibitors, the compound demonstrated significant inhibition of PLK4 (Polo-like kinase 4), which is crucial for cell cycle regulation. This suggests potential applications in cancer therapy .

Comparative Biological Activity Table

| Compound | Activity | Target | EC50/nM | Notes |

|---|---|---|---|---|

| This compound | Antimalarial | Cytochrome b | 40 | Low human cell cytotoxicity |

| Other Cyclopropyl Carboxamides | Variable antimalarial activity | Various | Varies | Structural modifications enhance efficacy |

| PLK4 Inhibitors | Cancer cell proliferation inhibition | Polo-like kinase 4 | N/A | Potential for cancer therapy applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.